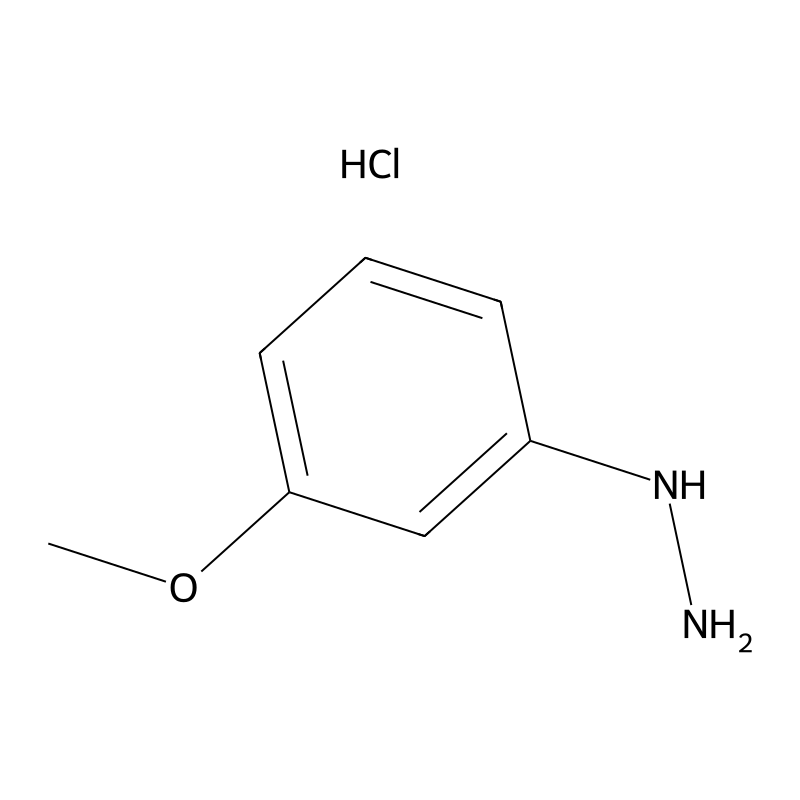

3-Methoxyphenylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol. It is characterized by its hydrazine and methoxy functional groups, making it a versatile reagent in organic synthesis. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, particularly in the treatment of neurological disorders and as a precursor for various chemical syntheses .

Hydrazine Moiety

The presence of the hydrazine (N₂H₄) group indicates potential use in forming hydrazones. Hydrazones are useful intermediates in organic synthesis and can be employed in the creation of various complex molecules PubChem: ).

Methoxy Group (OCH₃)

The methoxy group (OCH₃) attached to the phenyl ring can influence the molecule's reactivity and solubility. This can be advantageous in designing compounds with specific properties for research purposes.

- Oxidation: This compound can be oxidized to yield azobenzenes, which are important intermediates in dye and pharmaceutical synthesis.

- Reduction: It can be reduced to form aniline derivatives, which are widely used in the production of dyes and pharmaceuticals.

- Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, allowing for the modification of the compound's reactivity and properties.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions.

Research indicates that 3-Methoxyphenylhydrazine hydrochloride exhibits biological activity that may be beneficial in medical applications. It has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. The compound's ability to interact with biological systems suggests it could play a role in drug development aimed at treating conditions such as Alzheimer's disease and other brain disorders .

The synthesis of 3-Methoxyphenylhydrazine hydrochloride typically involves the following steps:

- Preparation of Reactants: Start with 3-methoxyaniline and hydrazine hydrate.

- Reaction Setup: Dissolve 3-methoxy bromobenzene in dichloromethane. Prepare a hydrazine hydrate solution in water with sodium hydroxide.

- Mixing: Combine the two solutions under ultrasonic stirring while heating.

- Phase Separation: Cool the mixture below 10°C to facilitate phase separation.

- Hydrochloride Formation: Introduce hydrogen chloride gas into the dichloromethane solution to precipitate the product, followed by filtration and drying .

Alternative methods include reacting methoxyphenylamine or its derivatives with hydrochloric acid to form methoxyphenylamine hydrochloride, which can then be further processed .

3-Methoxyphenylhydrazine hydrochloride has diverse applications across various fields:

- Pharmaceuticals: It is utilized as a reagent for synthesizing medicinal compounds, particularly those targeting neurological disorders.

- Agrochemicals: The compound plays a role in developing agricultural chemicals that enhance crop protection.

- Dyes: It serves as an intermediate in producing dyes due to its reactive functional groups.

Studies on the interactions of 3-Methoxyphenylhydrazine hydrochloride reveal its potential effects on biological systems. Specific investigations have focused on its neuroprotective properties and interactions with neurotransmitter systems, indicating that it may modulate certain pathways involved in neuronal health. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .

Several compounds exhibit structural or functional similarities to 3-Methoxyphenylhydrazine hydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methoxyaniline | Contains an amino group instead of hydrazine | Primarily used as an intermediate in dye synthesis |

| Phenylhydrazine | Lacks the methoxy group | Commonly used as a reagent but less specific for neurological applications |

| 4-Methoxyphenylhydrazine | Methoxy group positioned differently | May exhibit different biological activities due to structural variance |

These comparisons illustrate how 3-Methoxyphenylhydrazine hydrochloride stands out due to its specific functional groups and potential applications in neuropharmacology .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant